1-Ethyl-5-hydroxypyrrolidin-2-one

Beschreibung

Historical Context and Discovery

The historical development of 1-ethyl-5-hydroxypyrrolidin-2-one can be traced through its emergence in analytical chemistry literature, particularly in the context of metabolite studies and synthetic organic chemistry research. The compound first gained significant recognition in analytical applications when it was identified as a key metabolite in human biomonitoring studies, specifically as a decomposition product of theanine during high-temperature processing conditions. This discovery marked an important milestone in understanding the chemical transformations that occur during food processing, particularly in tea manufacturing.

The compound's formal registration in chemical databases occurred with its assignment of Chemical Abstracts Service number 72954-65-5, establishing its recognized status within the global chemical literature. Early synthetic investigations into this compound were driven by the need to develop efficient analytical standards for metabolite quantification studies. Research published in Analytical Chemistry in 2012 documented one of the first comprehensive synthetic approaches to this compound, establishing a foundation for subsequent research applications.

The progression of research interest in this compound has been closely tied to advances in analytical methodology development. The compound's unique properties made it an attractive target for developing sensitive analytical techniques, particularly in the field of isotope dilution mass spectrometry applications. This analytical significance has contributed to its continued relevance in contemporary chemical research.

Nomenclature and Structural Identification

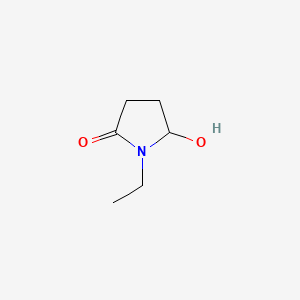

This compound possesses well-defined chemical identifiers that facilitate its unambiguous identification across different chemical information systems. The compound's systematic International Union of Pure and Applied Chemistry name is this compound, reflecting its structural composition of a pyrrolidinone ring with ethyl substitution at the nitrogen position and hydroxyl functionality at the 5-position.

Table 1: Chemical Identifiers and Structural Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 72954-65-5 |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| International Union of Pure and Applied Chemistry Name | This compound |

| Simplified Molecular Input Line Entry System | CCN1C(CCC1=O)O |

| International Chemical Identifier Key | RIOOHZIYIQTLNP-UHFFFAOYSA-N |

| PubChem Compound Identifier | 90921336 |

The structural elucidation of this compound reveals a five-membered heterocyclic lactam ring system featuring strategic substitution patterns that influence its chemical reactivity and biological activity. The ethyl substituent attached to the nitrogen atom contributes to the compound's lipophilic character, while the hydroxyl group at the 5-position introduces hydrogen bonding capability and enhances its interaction potential with biological systems.

The International Chemical Identifier string for this compound (InChI=1S/C6H11NO2/c1-2-7-5(8)3-4-6(7)9/h5,8H,2-4H2,1H3) provides a complete structural description that enables precise computational analysis and database searching. The presence of multiple synonyms, including this compound and 2-pyrrolidinone, 1-ethyl-5-hydroxy-, reflects the compound's recognition across different naming conventions and research contexts.

Position in Chemical Classification Systems

This compound occupies a distinct position within multiple chemical classification systems, reflecting its structural complexity and functional diversity. Primarily, the compound belongs to the class of pyrrolidinones, which are cyclic lactams derived from pyrrolidine through oxidation at the 2-position. This classification places it within the broader category of nitrogen-containing heterocycles, specifically five-membered ring systems with carbonyl functionality.

Within organic chemistry taxonomy, the compound is classified as a tertiary lactam due to the substitution at the nitrogen atom with an ethyl group. The presence of the hydroxyl substituent at the 5-position further categorizes it as a hydroxy-lactam, distinguishing it from simple pyrrolidinone derivatives. This dual functionality creates opportunities for diverse chemical transformations and biological interactions.

The Environmental Protection Agency DSSTox classification system recognizes this compound under the identifier DTXSID501028010, indicating its inclusion in computational toxicology databases. This classification facilitates environmental and health-related research applications, although detailed toxicological profiles are beyond the scope of this characterization.

From a pharmaceutical chemistry perspective, this compound represents a member of the bioactive pyrrolidinone family, which has demonstrated significant pharmacological potential. The structural features present in this compound are common motifs found in bioactive natural products and synthetic pharmaceutical agents, positioning it as a valuable scaffold for medicinal chemistry applications.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its multifaceted utility as both a synthetic intermediate and analytical standard. Contemporary research has established several key areas where this compound demonstrates particular value, ranging from complex natural product synthesis to advanced analytical methodology development.

In synthetic organic chemistry, this compound serves as a crucial building block for accessing more complex molecular architectures. Research published in Scientific Research Publishing has demonstrated its application in the synthesis of sessiline, where the compound participates in key condensation reactions with furyl aldehydes. This synthetic utility highlights the compound's versatility in forming carbon-carbon bonds under mild reaction conditions.

Table 2: Research Applications and Synthetic Methodologies

| Application Area | Research Focus | Reference Method |

|---|---|---|

| Natural Product Synthesis | Sessiline preparation | Condensation with 5-hydroxymethylfurfural |

| Analytical Chemistry | Metabolite quantification | Isotope dilution mass spectrometry |

| Food Chemistry | Tea processing studies | Thermal degradation analysis |

| Synthetic Methodology | Pyrrolidinone derivatives | Multi-step cyclization procedures |

Advanced synthetic methodologies have been developed specifically for accessing this compound and related structures. Research documented in PMC Nucleic Acids Research has described efficient routes to 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes, providing new strategies for constructing the pyrrolidinone core with controlled substitution patterns. These methodologies represent significant advances in heterocyclic chemistry and demonstrate the compound's importance as a synthetic target.

The analytical significance of this compound extends to its role in metabolomics research, particularly in the context of food science applications. Studies focusing on white tea storage duration prediction have identified this compound as a key metabolite marker, enabling the development of predictive models for food quality assessment. This application demonstrates the compound's utility in developing practical analytical solutions for industrial applications.

Recent investigations into tea chemistry have revealed the formation mechanism of di-N-ethyl-2-pyrrolidinone-substituted compounds during high-temperature roasting processes, with this compound serving as a key intermediate in these transformations. This research has enhanced understanding of thermal degradation pathways and has implications for optimizing food processing conditions.

The compound's significance is further emphasized by the development of sophisticated analytical methods for its quantification in complex matrices. Research published in Analytical Chemistry has established validated procedures using cooled-injection gas chromatography and isotope dilution mass spectrometry, enabling precise quantification in human urine samples. These methodological advances have facilitated biomonitoring studies and expanded the compound's utility in environmental and health research applications.

Eigenschaften

IUPAC Name |

1-ethyl-5-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-7-5(8)3-4-6(7)9/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOOHZIYIQTLNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(CCC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028010 | |

| Record name | 1-Ethyl-5-hydroxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72954-65-5 | |

| Record name | 1-Ethyl-5-hydroxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-hydroxypyrrolidin-2-one can be synthesized through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method uses simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters, and non-poisonous and cost-effective Oxone as the oxidant .

Industrial Production Methods: Industrial production of this compound typically involves the use of N-ethylsuccinimide as a precursor . The process includes amination and cyclization of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, and ring expansion of β-lactams or cyclopropylamides .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-5-hydroxypyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidants include Oxone and other mild oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Properties

Research indicates that 1-Ethyl-5-hydroxypyrrolidin-2-one exhibits neuroprotective effects, particularly in the context of cognitive enhancement and memory improvement. Studies have demonstrated that derivatives of this compound can enhance learning and memory in animal models, outperforming standard cognitive enhancers like Piracetam. For instance, a study showed that at a dose of 10 mg/kg, a related compound improved learning rates significantly compared to saline controls .

Table 1: Neuroprotective Effects of Pyrrolidinone Derivatives

| Compound | Dose (mg/kg) | Effect on Learning | Reference |

|---|---|---|---|

| This compound | 10 | Significant improvement | |

| Piracetam | 30 | Standard cognitive enhancer |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A series of studies evaluated the efficacy of various pyrrolidinone derivatives against cancer cell lines, particularly A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited potent cytotoxic effects, with some compounds reducing cell viability significantly when compared to standard chemotherapeutic agents like cisplatin .

Table 2: Anticancer Activity of Pyrrolidinone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 21 (5-nitrothiophene) | A549 | 25 | |

| Cisplatin | A549 | 15 | |

| Compound with 4-dimethylamino phenyl substitution | A549 | 20 |

Antimicrobial Applications

Another promising application of this compound is its antimicrobial activity. Recent studies have shown that derivatives of this compound possess significant antibacterial properties against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy was assessed using various methods including disk diffusion and minimum inhibitory concentration assays .

Table 3: Antimicrobial Efficacy of Pyrrolidinone Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Compound X | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 | |

| Compound Y | Escherichia coli | 16 |

Case Studies

Several case studies exemplify the potential of this compound:

- Neuroprotection : In a controlled study involving rats, the administration of pyrrolidinone derivatives led to improved cognitive performance in maze tests compared to untreated controls.

- Anticancer Research : A derivative was tested against A549 cells and showed a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent.

- Antimicrobial Trials : In vitro tests demonstrated significant inhibition of MRSA growth by specific derivatives, suggesting their utility in treating antibiotic-resistant infections.

Wirkmechanismus

The mechanism of action of 1-Ethyl-5-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets and pathways . For instance, docking analyses suggest binding to the podophyllotoxin pocket of the protein gamma tubulin as a potential mechanism underlying its anticancer activity . The compound’s versatility is attributed to its ability to explore the pharmacophore space due to sp3-hybridization and its contribution to the stereochemistry of molecules .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects : The ethyl group in this compound likely enhances lipophilicity compared to bulkier aryl groups (e.g., benzyl or trityl), which may reduce solubility .

- Hydroxyl Group : The 5-hydroxy moiety is a common feature in bioactive derivatives, enabling hydrogen bonding and influencing pharmacokinetics .

Key Insights :

- Safety protocols vary significantly: Bulkier derivatives (e.g., trityl-substituted) may pose handling challenges due to steric hindrance , while simpler analogs like 1-Ethenylpyrrolidin-2-one require strict inhalation controls .

Biologische Aktivität

1-Ethyl-5-hydroxypyrrolidin-2-one is a compound belonging to the class of pyrrolidine alkaloids, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

This compound exhibits its biological effects through various mechanisms:

- Target Interaction : The compound interacts with multiple biological targets, including enzymes and receptors. It has been shown to influence several biochemical pathways, leading to a range of downstream effects such as antioxidant and anti-inflammatory activities.

- Biochemical Pathways : Pyrrolidine alkaloids, including this compound, affect metabolic processes by modulating enzyme activity and gene expression. For instance, it can act as both an enzyme inhibitor and an activator depending on the cellular context .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is slightly soluble in organic solvents like chloroform and methanol. Its hygroscopic nature suggests that it can absorb moisture from the environment, potentially affecting its stability and bioavailability.

Biological Activities

This compound has been documented to exhibit a variety of biological activities:

- Antioxidant Activity : Studies have indicated that this compound can scavenge free radicals, thus providing protection against oxidative stress. This property is crucial for its potential use in treating diseases associated with oxidative damage .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through modulation of inflammatory pathways.

- Antimicrobial Properties : Research suggests that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

- Isolation from Natural Sources : This compound has been isolated from various plant species, including Jatropha curcas and Pteridium aquilinum, highlighting its natural occurrence and potential therapeutic uses .

- Phytochemical Studies : A study focused on the isolation of new pyrrolidone alkaloids from Rourea oligophlebia demonstrated the structural similarity and biological relevance of this compound within the broader class of pyrrolidine derivatives .

- Toxicological Assessments : Animal model studies indicate that dosage significantly affects the compound's impact on cellular processes. Lower doses may enhance metabolic functions, while higher doses could lead to toxic effects such as oxidative stress .

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 1-Ethyl-5-hydroxypyrrolidin-2-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthetic optimization involves adjusting temperature, solvent polarity, and catalyst concentration. For example, in related pyrrolidinone derivatives, heating to 50°C in aqueous HCl facilitated salt formation and improved solubility . Key parameters include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 50°C | Enhances reaction kinetics |

| Solvent | Polar protic (e.g., H2O) | Stabilizes intermediates |

| Reaction Time | 2–3 hours | Balances completion vs. side reactions |

Conduct fractional factorial experiments to isolate critical variables. Monitor yields via HPLC or gravimetric analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer: Use a multi-technique approach:

- NMR : Prioritize <sup>1</sup>H and <sup>13</sup>C NMR to confirm ethyl and hydroxyl substituents. Compare chemical shifts with analogous compounds (e.g., δ 1.2–1.5 ppm for ethyl groups) .

- IR : Identify carbonyl (C=O) stretches near 1700 cm<sup>-1</sup> and hydroxyl (O–H) bands at 3200–3600 cm<sup>-1</sup>.

- X-ray Crystallography : Resolve stereochemistry using single-crystal diffraction (e.g., R-factor < 0.05 for high precision) . Cross-validate results with mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Q. How should researchers handle and store this compound to ensure stability and minimize degradation?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N2 or Ar) at –20°C to prevent oxidation. Avoid exposure to light and moisture .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. If inhaled, move to fresh air immediately and consult a physician . Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and physicochemical properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water) to assess solubility. Validate models against experimental crystallographic data (e.g., bond lengths ±0.01 Å) . Compare results with experimental pKa and logP values to refine computational parameters .

Q. What strategies are recommended for resolving contradictions in experimental data related to stereochemical outcomes or reaction mechanisms?

Methodological Answer:

- Iterative Analysis : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to isolate variables .

- Hypothesis Testing : Use kinetic isotope effects (KIEs) or isotopic labeling to probe reaction pathways.

- Literature Benchmarking : Compare results with structurally similar compounds (e.g., 5-hydroxy-1-(1-phenylethyl)pyrrolidin-2-one) to identify systemic errors . Document contradictions transparently and propose alternative mechanisms in discussion sections .

Q. How can researchers design experiments to investigate the biological activity of this compound while addressing assay variability?

Methodological Answer:

- Assay Design : Use dose-response curves (e.g., 10<sup>−6</sup> to 10<sup>−3</sup> M) with triplicate measurements. Include positive/negative controls (e.g., DMSO for solubility checks) .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance (p < 0.05). Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) .

- Error Mitigation : Pre-treat cells with standardized protocols (e.g., serum starvation) to reduce biological noise. Publish raw data in supplementary materials for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.